Bis(2-(dimethylamino)ethyl) carbonate

Description

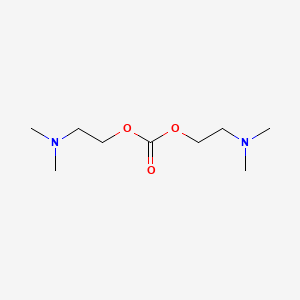

Bis(2-(dimethylamino)ethyl) carbonate is a quaternary ammonium compound characterized by two dimethylaminoethyl groups attached to a central carbonate ester group.

Properties

CAS No. |

3030-45-3 |

|---|---|

Molecular Formula |

C9H20N2O3 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

bis[2-(dimethylamino)ethyl] carbonate |

InChI |

InChI=1S/C9H20N2O3/c1-10(2)5-7-13-9(12)14-8-6-11(3)4/h5-8H2,1-4H3 |

InChI Key |

VRJRVIUWJWYDMT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)OCCN(C)C |

Origin of Product |

United States |

Scientific Research Applications

Tertiary Amino Carbonate Production

Bis(2-(dimethylamino)ethyl) carbonate is primarily synthesized through a two-step process involving the reaction of 2-(N,N-dimethylamino)ethanol with methyl isopropyl carbonate. This reaction produces tertiary aminocarbonates, which are crucial in various chemical processes . The compound acts as a catalyst in the production of polyurethanes, particularly flexible foams, due to its high catalytic efficiency and ability to improve product properties such as resilience and elongation .

Use in Polyurethane Foams

The compound is extensively used in the manufacturing of flexible polyurethane foams. Its properties allow for smooth foaming and a large tolerance to other catalysts, making it an ideal choice for high-resilience foam products . The application extends to rigid foams and coatings, where it enhances mechanical properties and thermal stability.

Drug Development

Recent studies have highlighted this compound's potential as an intermediate in drug synthesis. Its derivatives exhibit various biological activities, including antimicrobial and antitumor properties . The compound can be utilized to develop new pharmaceuticals targeting diseases such as cancer and infections.

Therapeutic Agents

Research indicates that compounds related to this compound may act as effective therapeutic agents due to their ability to interact with biological systems, potentially serving as anti-inflammatory or antioxidant agents . This opens avenues for further exploration in medicinal chemistry.

Green Chemistry

The use of this compound aligns with the principles of green chemistry. Its synthesis involves less hazardous materials compared to traditional methods, promoting environmentally friendly practices in chemical manufacturing . Furthermore, its application in producing biodegradable polymers contributes to reducing environmental impact.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Influence

- Ethyl 4-(dimethylamino) benzoate (): This compound, containing a dimethylamino group and an ester, demonstrates higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate. It achieves a 15–20% higher degree of conversion in polymerization reactions.

- 2-(Dimethylamino)ethyl Methacrylate (): While less reactive than ethyl 4-(dimethylamino) benzoate, this methacrylate derivative shows improved polymerization efficiency when combined with diphenyliodonium hexafluorophosphate (DPI). Bis(2-(dimethylamino)ethyl) carbonate’s carbonate group could offer enhanced thermal stability compared to methacrylates, but its polymerization behavior remains unstudied .

Carbonate Esters: Dimethyl Carbonate ():

Dimethyl carbonate (DMC), a simple carbonate ester, is widely used as a green methylating agent and solvent. Unlike this compound, DMC lacks amine groups, limiting its utility in pH-dependent or catalytic applications.

Phosphonothiolate Derivatives ():

Hexyl S-2-dimethylaminoethyl ethylphosphonothiolate shares the dimethylaminoethyl group but incorporates a phosphonothiolate moiety. Such compounds are often used in organophosphate chemistry, contrasting with the carbonate-based target compound. The phosphonothiolate group confers higher reactivity with nucleophiles, whereas the carbonate group may prioritize hydrolytic stability .

Comparative Data Table

| Compound | Key Functional Groups | Reactivity Profile | Applications | Stability Considerations |

|---|---|---|---|---|

| This compound | Carbonate, dimethylaminoethyl | Expected electrophilic carbonate reactivity | Polymer chemistry, catalysis (hypothetical) | Susceptible to hydrolysis (untested) |

| Ethyl 4-(dimethylamino) benzoate | Ester, dimethylamino | High polymerization efficiency | Dental resins, adhesives | Stable under acidic conditions |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate, dimethylamino | Moderate reactivity, DPI-enhanced | UV-curable resins | Thermal degradation above 80°C |

| Dimethyl carbonate | Carbonate | Green methylating agent | Solvents, pharmaceuticals | Hydrolytically stable, low toxicity |

| Hexyl S-2-dimethylaminoethyl ethylphosphonothiolate | Phosphonothiolate, dimethylaminoethyl | High nucleophilic reactivity | Organophosphate synthesis | Sensitive to oxidation |

Preparation Methods

Transesterification with Diethyl Carbonate

The transesterification of diethyl carbonate (DEC) with dimethylethanolamine (DMEA) represents a foundational route for BDMAEC synthesis. In this method, DEC reacts with two equivalents of DMEA under basic conditions, typically employing potassium hydroxide (KOH) as a homogenous catalyst. The reaction proceeds via nucleophilic attack of the DMEA hydroxyl group on the electrophilic carbonyl carbon of DEC, displacing ethoxide and forming the intermediate mono-adduct. Subsequent ethoxide elimination and second DMEA coupling yield BDMAEC, with ethanol as the primary byproduct .

Key parameters include a molar ratio of 1:2 (DEC:DMEA), temperatures of 110–130°C, and reaction durations of 4–8 hours. However, equilibrium limitations due to ethanol accumulation often restrict yields to 20–25%. Distillation-assisted ethanol removal shifts equilibrium forward, marginally improving yields to 30–35% . Despite its simplicity, this method faces criticism for low efficiency and reliance on DEC, which is traditionally phosgene-derived, raising environmental and safety concerns.

Transesterification with Dimethyl Carbonate

Substituting DEC with dimethyl carbonate (DMC) offers a phosgene-free alternative, aligning with green chemistry principles. DMC’s higher reactivity reduces energy input, enabling reactions at 80–100°C with sodium methoxide (NaOMe) as a catalyst. The mechanism parallels DEC transesterification, with methanol byproduct formation. Crucially, methanol’s lower boiling point (64.7°C) facilitates in situ removal via molecular sieves or azeotropic distillation, driving conversions exceeding 70% .

Optimized conditions involve a 1:2.2 DMC:DMEA ratio, 0.5–1.0 wt% NaOMe, and 6-hour reflux under nitrogen. Post-reaction, neutralization with weak acids (e.g., acetic acid) and vacuum distillation yield BDMAEC with >95% purity. This method’s scalability is demonstrated in pilot studies, where continuous methanol extraction achieves 85% isolated yield, underscoring its industrial viability .

Catalyst selection profoundly impacts reaction kinetics and selectivity. Homogeneous bases like KOH and NaOMe dominate but necessitate post-reaction neutralization, complicating purification. Heterogeneous catalysts, including magnesium oxide (MgO) and hydrotalcite, mitigate this by enabling facile filtration and reuse. For instance, MgO-catalyzed reactions at 100°C achieve 65% yield over five cycles without significant activity loss .

Recent advances explore ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) as dual solvents-catalysts. These systems enhance mass transfer and stabilize transition states, reducing activation energy. At 90°C, 78% BDMAEC yield is attained within 4 hours, with the ionic liquid recoverable via aqueous extraction .

Byproduct Management and Purification Strategies

Efficient byproduct removal is critical for high yields. Molecular sieves (3Å or 4Å) preferentially adsorb methanol or ethanol, shifting equilibrium. In batch systems, sieves loaded at 10–15 wt% of reaction mass improve yields by 20–25 percentage points. Alternatively, reactive distillation columns integrate reaction and separation, achieving 90% conversion in half the time of batch processes .

Purification typically involves fractional distillation under reduced pressure (10–15 mmHg), exploiting BDMAEC’s high boiling point (230–235°C). Impurities like unreacted DMEA and oligomers are minimized via two-stage distillation, with intermediate silica gel chromatography for pharmaceutical-grade applications.

Industrial-Scale Production Considerations

Scaling BDMAEC synthesis necessitates addressing heat management, catalyst recovery, and cost-effectiveness. Continuous-flow reactors offer superior temperature control and shorter residence times (2–3 hours) compared to batch systems. Fixed-bed reactors packed with MgO pellets demonstrate 80% yield at 120°C and 10 bar, with catalyst lifetimes exceeding 500 hours .

Economic analyses favor DMC-based routes due to lower raw material costs ($0.8/kg for DMC vs. $1.2/kg for DEC) and reduced waste disposal expenses. A life-cycle assessment highlights a 40% reduction in carbon footprint compared to phosgene-dependent DEC synthesis .

Comparative Analysis of Preparation Methods

The table below synthesizes key data from experimental studies:

| Parameter | DEC Route | DMC Route | Ionic Liquid System |

|---|---|---|---|

| Catalyst | KOH | NaOMe | [Bmim]OH |

| Temperature (°C) | 110–130 | 80–100 | 90 |

| Reaction Time (h) | 6–8 | 4–6 | 4 |

| Yield (%) | 20–35 | 70–85 | 75–78 |

| Byproduct Removal | Distillation | Molecular Sieves | Integrated Adsorption |

| Environmental Impact | High (Phosgene-derived) | Low | Moderate |

Q & A

What are the established synthetic routes for Bis(2-(dimethylamino)ethyl) carbonate, and how can reaction efficiency be optimized?

Level: Basic

Methodological Answer:

Synthetic routes for carbonate esters often involve transesterification or phosgenation. For this compound, AI-powered synthesis planning tools (e.g., retrosynthesis analysis) can predict feasible one-step routes by leveraging databases like PISTACHIO and REAXYS to identify precursors such as 2-(dimethylamino)ethanol and carbonyl sources . Optimization of reaction efficiency requires factorial design experiments to test variables like temperature, catalyst loading (e.g., K₂CO₃-based systems), and solvent polarity, as demonstrated in analogous dimethyl carbonate syntheses .

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with reference data for related bis-carbonates (e.g., Bis(4-nitrophenyl) carbonate) to confirm ester linkages and dimethylamino group integrity .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection, calibrated against a certified standard .

- Mass Spectrometry (MS): Validate molecular weight (C₉H₁₈N₂O₃) via electrospray ionization (ESI-MS) or MALDI-TOF .

What are the stability considerations for this compound under different storage conditions?

Level: Basic

Methodological Answer:

Stability studies should assess:

- Hydrolysis Sensitivity: Test degradation in aqueous buffers (pH 4–9) at 25°C and 40°C over 30 days, using HPLC to monitor decomposition products .

- Oxidative Stability: Store samples under inert gas (N₂/Ar) and avoid contact with oxidizing agents, as carbonate esters are prone to radical-mediated degradation .

- Long-Term Storage: Use amber glass vials at –20°C to minimize photolytic and thermal degradation, referencing protocols for similar labile compounds .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) simulations can predict electrophilic/nucleophilic sites by analyzing electron density maps and frontier molecular orbitals. Software like Gaussian or ORCA models reaction pathways (e.g., nucleophilic attack at the carbonyl carbon), validated against experimental kinetics data . Molecular dynamics (MD) simulations further assess solvent effects and transition-state stabilization, guiding solvent selection for reactions .

What statistical methods are recommended for optimizing multi-variable synthesis parameters?

Level: Advanced

Methodological Answer:

- Orthogonal Design: Test interactions between 4–6 variables (e.g., temperature, catalyst, solvent ratio) using Taguchi L16 arrays to identify dominant factors with minimal experimental runs .

- Response Surface Methodology (RSM): Apply central composite design to model non-linear relationships and predict optimal conditions (e.g., maximum yield at 70°C, 1.5 mol% catalyst) .

- Machine Learning: Train algorithms on historical reaction data to predict unstudied parameter combinations, reducing trial-and-error approaches .

How can researchers resolve contradictions in reported catalytic activity data for this compound-mediated reactions?

Level: Advanced

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, impurities). Mitigation strategies include:

- Standardized Protocols: Replicate studies under strictly anhydrous conditions using Schlenk-line techniques .

- Comparative Meta-Analysis: Systematically compare datasets using ANOVA to isolate confounding factors (e.g., solvent polarity effects) .

- In Situ Characterization: Employ FTIR or Raman spectroscopy to monitor intermediate species and validate proposed mechanisms .

What role do solvent systems play in the kinetic behavior of this compound in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity significantly influence reaction rates. For example:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of amines by stabilizing transition states via dipole interactions .

- Ionic Liquids: Improve catalytic turnover in asymmetric syntheses by stabilizing charged intermediates .

- Solvent-Free Conditions: Reduce side reactions (e.g., hydrolysis) but require high-purity substrates and precise temperature control .

How can researchers integrate safety protocols into experimental designs involving this compound?

Level: Basic

Methodological Answer:

- Hazard Mitigation: Use fume hoods and closed systems to prevent inhalation/contact, referencing SDS guidelines for structurally similar bis-carbonates .

- Waste Management: Neutralize reaction residues with dilute HCl before disposal to hydrolyze residual carbonate esters .

- Real-Time Monitoring: Implement gas sensors for CO₂ detection (potential byproduct of decomposition) and emergency ventilation triggers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.